2-Methylpentane
Overview
Description
Synthesis Analysis
The synthesis of 2-methylpentane and its derivatives has been widely studied. A notable example is the synthesis of 2-methylpentane-1,5-diammonium tetrachlorocadmate(II), which demonstrates a perovskite-like structure. This compound is synthesized through a bidimensional chlorocadmate(II) system, showcasing the integration of organic and inorganic chemistry in developing materials with specific thermal and electrical characteristics (Corradi et al., 1995).
Molecular Structure Analysis
The molecular structure of 2-methylpentane allows for various conformations and interactions. Vibrational spectra analysis has revealed that 2-methylpentane exists in two molecular conformations, highlighting the compound's flexibility and its potential reactivity patterns. Such studies are crucial for understanding the physical and chemical behavior of 2-methylpentane under different conditions (Crowder & Hill, 1986).
Chemical Reactions and Properties
Chemical reactions involving 2-methylpentane, such as isomerization and catalysis, have been extensively researched. For instance, the HF-SbF5 catalyzed isomerization of 2-methylpentane has been studied, providing insights into the kinetics and mechanisms of alkylcarbonium ion reactions. These findings are crucial for understanding the reactivity and transformation of 2-methylpentane in various chemical environments (Brouwer & Oelderik, 2010).
Physical Properties Analysis
The physical properties of 2-methylpentane, such as its thermal and electrical characteristics, have been characterized in studies focusing on its derivatives. The structural configuration, particularly the presence of a methyl group, has been linked to the thermal stability of compounds, which is a vital aspect in the development of materials for specific applications. This emphasizes the importance of understanding the physical properties of 2-methylpentane and its derivatives in material science (Corradi et al., 1995).
Scientific Research Applications
Inhalation Toxicity : 2-Methylpentane has been studied for its subchronic inhalation toxicity, where Sprague-Dawley rats exposed to different concentrations showed dose-dependent nephropathy in males, but no other significant health hazards (Y. Chung, C. Lim, & Jeong-hee Han, 2014).
Catalytic Transformations : Kinetic studies on 2-Methylpentane transformations over Pt/Na-β zeolite reveal insights into the reaction mechanisms and selectivity, highlighting its application in chemical processes (S. Siffert, D. Murzin, & F. Garin, 1999).
Extraction and Separation : 4-Methylpentan-2-ol has been used for the selective extraction and separation of iron(III) from hydrochloric acid solutions, showcasing the potential of 2-Methylpentane derivatives in analytical chemistry (S. Gawali & V. M. Shinde, 1974).
Monitoring Exposure : Studies on the monitoring of exposure to 2-Methylpentane and its isomers using diffusive sampling and urine analysis provide insights into occupational health and safety (T. Kawai et al., 1995).
Absorption Properties : Research on the absorption of carbon dioxide using aqueous solution of 1,5-diamino-2-methylpentane highlights the substance's potential in greenhouse gas control and industrial applications (M. Azhgan, M. Farsi, & R. Eslamloueyan, 2016).
Safety And Hazards
2-Methylpentane is highly flammable . Inhalation causes irritation of the respiratory tract, cough, mild depression, cardiac arrhythmias . Aspiration causes severe lung irritation, coughing, pulmonary edema; excitement followed by depression . Ingestion causes nausea, vomiting, swelling of abdomen, headache, depression .
properties
IUPAC Name |
2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14, Array | |
Record name | ISOHEXANE | |
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Record name | METHYL PENTANE | |
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Record name | 2-METHYLPENTANE | |
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DSSTOX Substance ID |
DTXSID4029143 | |
Record name | 2-Methylpentane | |
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Molecular Weight |
86.18 g/mol | |
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Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
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Record name | METHYL PENTANE | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
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Record name | 2-Methylpentane | |
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Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
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Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
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Record name | 2-Methylpentane | |
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Product Name |
2-Methylpentane | |
Color/Form |
Colorless liquid, Liquid or oil | |
CAS RN |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanes, mixture | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73513-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.